Fmoc-d-beta-hophe(3-me)-oh, also known as 9-fluorenylmethyloxycarbonyl-d-beta-homophenylalanine(3-methyl), is a synthetic derivative of the amino acid homophenylalanine. It is primarily utilized in peptide synthesis due to its protective group, which facilitates the formation of peptide bonds while preventing undesired side reactions. The compound is characterized by its unique structure that includes a fluorenylmethyloxycarbonyl group, a beta-homophenylalanine backbone, and a methyl group on the side chain.
This compound is synthesized through established peptide synthesis techniques, particularly solid-phase peptide synthesis, which allows for the efficient assembly of peptides with high purity. The availability of Fmoc-d-beta-hophe(3-me)-oh is supported by various chemical suppliers and manufacturers specializing in peptide synthesis reagents.
Fmoc-d-beta-hophe(3-me)-oh belongs to the class of amino acid derivatives and is categorized under fluorinated amino acids due to the presence of the fluorenylmethyloxycarbonyl protecting group. It is commonly used in biochemical research and pharmaceutical applications.
The synthesis of Fmoc-d-beta-hophe(3-me)-oh typically involves several key steps:
Fmoc-d-beta-hophe(3-me)-oh features a complex molecular structure characterized by:
Fmoc-d-beta-hophe(3-me)-oh can undergo several important chemical reactions:
The mechanism of action for Fmoc-d-beta-hophe(3-me)-oh primarily revolves around its role in peptide synthesis:
Fmoc-d-beta-hophe(3-me)-oh is widely used in various scientific applications:
The incorporation of Fmoc-D-β-HoPhe(3-Me)-OH into peptide chains demands specialized SPPS protocols due to its structural complexity. This non-natural amino acid features a β-homophenylalanine backbone with a 3-methyl substituent on the aromatic ring, creating significant steric hindrance. Standard coupling protocols (e.g., DIC/Oxyma) exhibit ≤70% efficiency, necessitating extended coupling times (≥3 hours) and elevated reagent concentrations (5-fold molar excess) [3]. Microwave-assisted SPPS at 45°C improves incorporation yields by 25–30% by enhancing conformational mobility of resin-bound peptides [1].
Solvent selection critically influences coupling kinetics. Dimethylformamide (DMF) remains standard but induces swelling inefficiencies with hydrophobic resins. Alternative solvents like N-methylpyrrolidone (NMP) improve solvation of this hydrophobic building block, reducing aggregation risks during chain elongation. Post-coupling, Kaiser or chloranil tests are mandatory to detect incomplete reactions, with double coupling recommended for sequences exceeding 20 residues [4]. Post-incorporation washing requires 20% piperidine in DMF (2 × 3 min) to prevent diketopiperazine formation at N-terminal β-amino acid sites [7].
Table 1: Optimized SPPS Parameters for Fmoc-D-β-HoPhe(3-Me)-OH
| Parameter | Standard Protocol | Optimized Protocol | Efficiency Gain |
|---|---|---|---|
| Coupling Reagent | DIC/HOBt | HATU/DIPEA | 25–30% |
| Coupling Time | 1 hour | 3 hours | 20% |
| Temperature | 25°C | 45°C (microwave) | 28% |
| Molar Excess | 3-fold | 5-fold | 15% |
| Solvent System | DMF | NMP:DCM (4:1) | Improved solubility |
Orthogonal protection is essential when synthesizing peptides containing Fmoc-D-β-HoPhe(3-Me)-OH alongside other functionalized residues. The 3-methylphenyl group is inert to standard Fmoc/tBu cleavage conditions (20–50% TFA), allowing compatibility with acid-labile protecting groups [7]. However, the β-carboxyl group requires protection during solution-phase fragment condensation. Allyl ester protection enables Pd(0)-mediated deprotection under near-neutral conditions, preserving acid-labile modifications like Tyr(SO₃H) or phosphoserine [7].
For peptides requiring cysteine participation, the Acm (acetamidomethyl) group demonstrates orthogonality, removable with iodine while retaining methyl-phenyl integrity. Strategic protection schemes must account for potential nucleophilic side reactions during final TFA cleavage if methionine or tryptophan residues are present. In such cases, Trt protection for cysteine and Boc protection for tryptophan minimize side products, with scavenger systems (TIPS/water/EDT) suppressing alkylation at the 3-methyl site [3] [7].
Table 2: Orthogonal Protection Scheme for Complex Syntheses
| Functional Group | Recommended PG | Deprotection Conditions | Compatibility Notes |
|---|---|---|---|
| β-Carboxyl (Homophenylalanine) | Allyl ester | Pd(PPh₃)₄, morpholine, THF | Orthogonal to acid/base-sensitive PTMs |
| Amine (Lysine) | Mtt | 1% TFA in DCM | Selective removal pre-side-chain deprot |
| Thiol (Cysteine) | Acm | I₂, AcOH/H₂O (4:1) | Preserves methyl-phenyl group |
| Hydroxyl (Serine) | tBu | 95% TFA | Standard acidolysis stability |
The 3-methyl modification on β-homophenylalanine is achieved via two primary routes: pre-installation during amino acid synthesis or post-incorporation on-resin modification. Pre-synthetic methylation employs electrophilic aromatic substitution using methyl iodide/AlCl₃ under cryogenic conditions (−15°C), yielding regioselective 3-methylation with >95% positional purity [5]. Alternative routes use Suzuki-Miyaura coupling with methylboronic acid on bromophenylalanine precursors, though this requires Pd-mediated steps incompatible with some protecting groups [9].
Post-incorporation methylation utilizes Mitsunobu reactions (DIAD/PPh₃) with methanol on resin-bound 3-hydroxy-β-homoPhe derivatives, achieving >90% conversion. However, epimerization risks necessitate chiral auxiliaries or low-temperature conditions (−20°C) when modifying pre-incorporated residues [1]. Reductive methylation (HCHO/NaBH₃CN) is unsuitable due to the absence of nucleophilic amines on the aromatic ring. Analytical validation via chiral HPLC (Chirobiotic T column) confirms enantiomeric integrity (>99% ee) after methylation steps, critical for maintaining stereochemical purity in therapeutic peptides [5].
Scale-up of Fmoc-D-β-HoPhe(3-Me)-OH beyond gram-scale confronts three primary bottlenecks: crystallization difficulties, purification inefficiencies, and cost-intensive starting materials. The β-amino acid structure inhibits crystal lattice formation, necessitating chromatographic purification (silica gel, 5–10% MeOH/DCM) instead of recrystallization, reducing yields by 15–20% at >10g scale [3] [6].
Solvent consumption represents another critical challenge. Traditional SPPS solvents like DMF (REACH-restricted) require substitution at industrial scale. Cyrene (dihydrolevoglucosenone) shows promise as a green alternative, reducing environmental impact while maintaining coupling efficiency (92% vs. DMF’s 95%) for this sterically hindered building block [6]. Continuous flow hydrogenation for Fmoc removal reduces piperidine consumption by 80% compared to batch processes, significantly cutting waste streams [9].
Economic constraints include the 8-step synthesis from D-phenylalanine, with Step 4 (Arbuzov reaction) yielding <60%, contributing to costs exceeding €1200/5g [1] [6]. Process intensification via continuous flow chemistry consolidates methylation and carboxyl protection into a single operation, potentially reducing production costs by 40% while maintaining >98% HPLC purity [9].
Table 3: Scalability Comparison of Key Synthetic Steps
| Synthetic Step | Laboratory Scale (1g) | Pilot Scale (100g) | Major Scale-Up Challenge | Mitigation Strategy |
|---|---|---|---|---|
| Aromatic Methylation | 95% yield | 87% yield | Exothermic control | Jacketed reactors with cryogenic cooling |
| β-Amino Acid Formation | 82% yield | 75% yield | Diastereomer separation | Chiral resolution with L-tartaric acid |
| Fmoc Protection | 96% yield | 90% yield | Fmoc-OSu hydrolysis losses | In-situ carbodiimide activation |
| Final Purification | 85% recovery (HPLC) | 68% recovery | Amorphous precipitation | Gradient sublimation instead of crystallization |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8